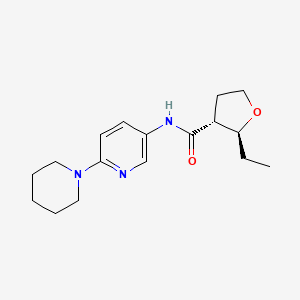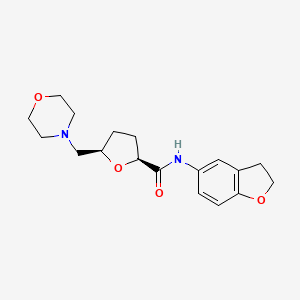![molecular formula C16H20N4O2 B7345706 (2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide](/img/structure/B7345706.png)
(2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide, also known as ETAC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The precise mechanism of action of (2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide is not fully understood, but it is believed to involve inhibition of fungal enzymes involved in cell wall synthesis. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its antifungal and anti-inflammatory properties, this compound has been found to have antioxidant activity and to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide is that it has been shown to have low toxicity in animal studies, making it a potentially safe candidate for further research. However, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects.
Direcciones Futuras
There are several potential future directions for research on (2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide. One area of interest is the development of novel antifungal therapies based on this compound and related compounds. In addition, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of inflammatory diseases and cancer. Finally, research is needed to optimize the synthesis and purification of this compound to facilitate its use in further studies.
Métodos De Síntesis
The synthesis of (2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide has been described in several scientific publications. One method involves reacting 2-ethyl-3-hydroxy-4,5-dimethylpyridine with 3-(1,2,4-triazol-1-ylmethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with oxalyl chloride and the corresponding amide is obtained after purification.
Aplicaciones Científicas De Investigación
(2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide has been studied for its potential as an antifungal agent, as it has been shown to inhibit the growth of several species of fungi. In addition, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-15-14(6-7-22-15)16(21)19-13-5-3-4-12(8-13)9-20-11-17-10-18-20/h3-5,8,10-11,14-15H,2,6-7,9H2,1H3,(H,19,21)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOBHWBBPGSPGT-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)C(=O)NC2=CC=CC(=C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)C(=O)NC2=CC=CC(=C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7345629.png)
![1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea](/img/structure/B7345633.png)
![(2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7345638.png)
![(3aR,6aS)-N-(2-methoxy-4-methylphenyl)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-c]pyrrole-5-carboxamide](/img/structure/B7345653.png)
![1-(6-chloro-1,3-benzodioxol-5-yl)-3-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]urea](/img/structure/B7345658.png)
![1-(2,6-difluorophenyl)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7345664.png)


![1-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-thieno[3,2-d][1,3]thiazol-2-ylurea](/img/structure/B7345679.png)

![4-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide](/img/structure/B7345690.png)
![(3aR,6aS)-N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7345698.png)
![1-(1-propylpyrazol-4-yl)-3-[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]urea](/img/structure/B7345714.png)
![(3aS,6aR)-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7345722.png)